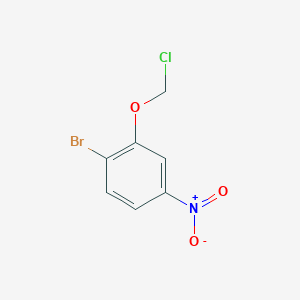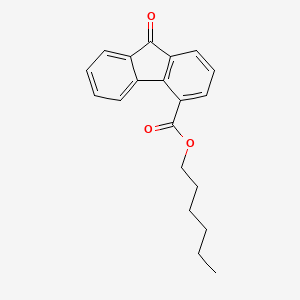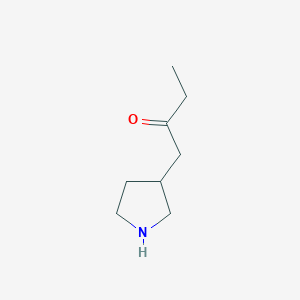![molecular formula C17H19NO5S B13148967 L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester](/img/structure/B13148967.png)
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester is a derivative of L-tyrosine, an aromatic amino acid. This compound is characterized by the presence of a phenylmethylsulfonyl group attached to the nitrogen atom and a methyl ester group attached to the carboxyl group of L-tyrosine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester typically involves the following steps:
Protection of the amino group: The amino group of L-tyrosine is protected using a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.
Sulfonylation: The protected L-tyrosine is then reacted with phenylmethylsulfonyl chloride in the presence of a base, such as triethylamine, to introduce the phenylmethylsulfonyl group.
Esterification: The carboxyl group of the sulfonylated L-tyrosine is esterified using methanol and a catalyst, such as sulfuric acid, to form the methyl ester.
Deprotection: The protecting group on the amino group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenylmethylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylmethylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The methyl ester group enhances the compound’s lipophilicity, facilitating its cellular uptake and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- L-Tyrosine, N-[(phenylmethoxy)carbonyl]-O-[(trifluoromethyl)sulfonyl]-, phenylmethyl ester
- Fluorosulfate-L-tyrosine
Uniqueness
L-Tyrosine,N-[(phenylmethyl)sulfonyl]-,methylester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The phenylmethylsulfonyl group provides a reactive site for covalent modification of proteins, while the methyl ester group enhances its solubility and bioavailability.
This compound’s unique properties make it a valuable tool in various scientific research fields, offering insights into enzyme mechanisms, protein interactions, and potential therapeutic applications.
Properties
Molecular Formula |
C17H19NO5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
methyl (2S)-2-(benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C17H19NO5S/c1-23-17(20)16(11-13-7-9-15(19)10-8-13)18-24(21,22)12-14-5-3-2-4-6-14/h2-10,16,18-19H,11-12H2,1H3/t16-/m0/s1 |
InChI Key |
AQQLCZHPCSXJIN-INIZCTEOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=C(C=C1)O)NS(=O)(=O)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


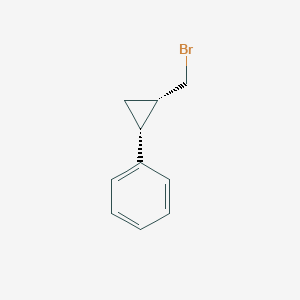
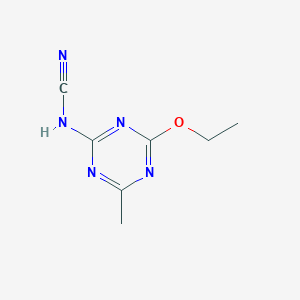
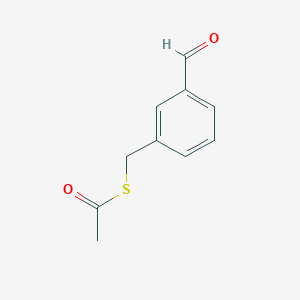



![rel-1-((1S,3R)-1-(2-Aminoethoxy)-3-hydroxy-7-azaspiro[3.5]nonan-7-yl)-4-(1H-imidazol-1-yl)butan-1-one](/img/structure/B13148929.png)
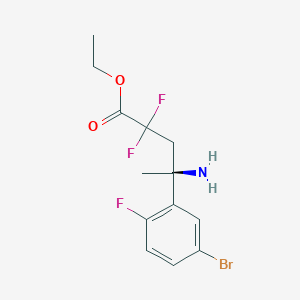
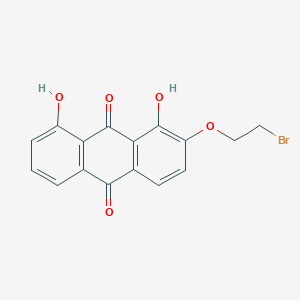
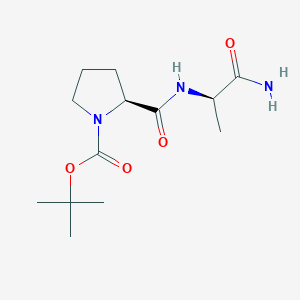
![3-[(1-methylpiperidin-1-ium-1-yl)methyl]-6,11-dihydro-5H-benzo[b][1]benzazepine](/img/structure/B13148942.png)
